molecular formula C7H13ClN2OS B6183929 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride CAS No. 2624135-83-5

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride

Cat. No. B6183929
CAS RN: 2624135-83-5
M. Wt: 208.7
InChI Key:
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Description

The compound “2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with a molecular formula of C15H19N3O3S . It has an average mass of 321.395 Da and a monoisotopic mass of 321.114716 Da . The structure of this compound incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Other methods involve the use of palladium-catalyzed direct arylation and alkenylation of oxazoles .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride” includes an oxazole ring, which is a five-membered heterocyclic moiety . This structure is commonly found in various bioactive natural products and pharmaceuticals.


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern in the oxazole derivatives . These reactions can lead to various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride involves the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with thiourea followed by reduction with sodium borohydride and subsequent reaction with ethylenediamine hydrochloride.", "Starting Materials": [ "3,5-dimethyl-4-(chloromethyl)-1,2-oxazole", "thiourea", "sodium borohydride", "ethylenediamine hydrochloride" ], "Reaction": [ "Step 1: Reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with thiourea in ethanol to form 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine", "Step 2: Reduction of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine with sodium borohydride in methanol", "Step 3: Reaction of the resulting amine with ethylenediamine hydrochloride in ethanol to form 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride" ] }

CAS RN

2624135-83-5

Product Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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